2,3-Dimethylphenazine 2,3-Dimethylphenazine
Brand Name: Vulcanchem
CAS No.: 6479-88-5
VCID: VC17977591
InChI: InChI=1S/C14H12N2/c1-9-7-13-14(8-10(9)2)16-12-6-4-3-5-11(12)15-13/h3-8H,1-2H3
SMILES:
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol

2,3-Dimethylphenazine

CAS No.: 6479-88-5

Cat. No.: VC17977591

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylphenazine - 6479-88-5

Specification

CAS No. 6479-88-5
Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
IUPAC Name 2,3-dimethylphenazine
Standard InChI InChI=1S/C14H12N2/c1-9-7-13-14(8-10(9)2)16-12-6-4-3-5-11(12)15-13/h3-8H,1-2H3
Standard InChI Key AXTJIDAKPWEJCR-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC3=CC=CC=C3N=C2C=C1C

Introduction

Chemical Structure and Molecular Identity

Structural Characteristics

2,3-Dimethylphenazine belongs to the phenazine family, a class of nitrogen-containing heterocycles known for their planar aromatic structure. The compound’s backbone consists of two benzene rings fused to a pyrazine ring, with methyl groups occupying the 2nd and 3rd positions (Figure 1). The SMILES notation CC1=CC2=NC3=CC=CC=C3N=C2C=C1C\text{CC1=CC2=NC3=CC=CC=C3N=C2C=C1C} accurately represents its connectivity .

Molecular and Computed Properties

Key physicochemical properties, as computed by PubChem, include:

PropertyValueMethod/Source
Molecular Weight208.26 g/molPubChem
XLogP33.6XLogP3
Topological Polar Surface Area25.8 ŲCactvs
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds0PubChem

The low polar surface area and moderate lipophilicity (XLogP3 = 3.6) suggest limited water solubility, aligning with typical phenazine derivatives .

Synthesis and Production

Purification and Characterization

Purification typically involves chromatographic techniques (e.g., column chromatography) followed by recrystallization. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Applications in Scientific Research

Biochemical Research

2,3-Dimethylphenazine is classified as a research-grade chemical, indicating its use in exploratory studies. Potential applications include:

  • Enzyme Inhibition Studies: Phenazines are known to interact with flavoproteins and oxidoreductases due to their redox-active nature.

  • Antimicrobial Agent Development: Some phenazine derivatives exhibit antimicrobial properties, though specific data for this compound remains scarce .

Materials Science

The conjugated π-system of 2,3-dimethylphenazine makes it a candidate for organic electronic applications, such as:

  • Organic Semiconductors: As a charge-transport material in thin-film transistors.

  • Fluorescent Probes: Modifications to the phenazine core could yield tunable emission properties for imaging .

Research Findings and Experimental Data

Biological Activity

While direct studies on 2,3-dimethylphenazine are lacking, structurally related phenazines demonstrate diverse bioactivities:

  • Anticancer Effects: Pyocyanin, a natural phenazine, induces oxidative stress in cancer cells.

  • Antibiotic Activity: Clofazimine, a phenazine antibiotic, is used against Mycobacterium tuberculosis .

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